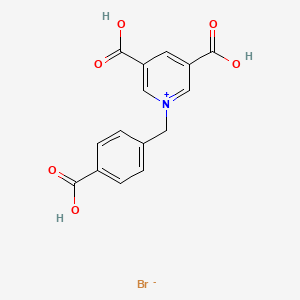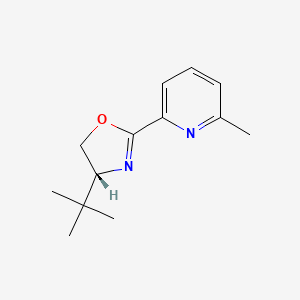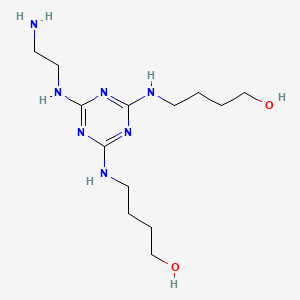![molecular formula C16H9F6N B8197719 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile
Vue d'ensemble
Description
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile is a useful research compound. Its molecular formula is C16H9F6N and its molecular weight is 329.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alkyne Coupling Reactions
A study by Ferré, Toupet, and Guerchais (2002) in "Organometallics" found that the bis(acetonitrile) complex mediates [2 + 2 + 2] cycloaddition reactions of CC and CN triple bonds, yielding η6-coordinated arene and pyridine complexes (Ferré, Toupet, & Guerchais, 2002).
Crystal Structure Studies
Sakate, Hosoda, and Suzuki (2016) in "Acta Crystallographica Section E: Crystallographic Communications" utilized acetonitrile-containing bis(2-(pyridin-2-yl)phenyl)rhodium(III) complexes to study crystal structures with acetonitrile or monodentate thyminate ligands (Sakate, Hosoda, & Suzuki, 2016).
Synthesis of Cyclic Compounds
Baxter, Green, and Lee (1989) in "Journal of The Chemical Society, Chemical Communications" reported that bis(acetonitrile)dicarbonyl α-indenyl molybdenum tetrafluoroborate provides a new route for synthesizing carbo- and hetero-cyclic compounds like cyclopentanes and tetrahydrofurans (Baxter, Green, & Lee, 1989).
Synthesis of Metallomacrocyclic Complexes
Guerrero et al. (2008) in "Inorganic Chemistry" showed that synthesized 3,5-dimethylpyrazolic hybrid ligands can be used to synthesize metallomacrocyclic palladium(II) complexes with different solvents, including acetonitrile (Guerrero et al., 2008).
Electrochemical Reduction of Aryl Radicals
Combellas et al. (2009) in "Langmuir" focused on the formation of grafted layers in the electrochemical reduction of aryl radicals on surfaces, indicating steric effects on organic layer growth (Combellas et al., 2009).
Electrochemical Trifluoromethylation
Dmowski et al. (1997) in "Tetrahedron" found that the electrochemical trifluoromethylation of acrylonitrile and crotonitrile yields almost pure 2,3-bis(2,2,2-trifluoroethyl)succinonitrile (Dmowski et al., 1997).
Synthesis of Heteroaromatic Biscarbenes
Kiselyov et al. (2008) in "Arkivoc" discussed the potential applications of synthesized 3,3′-bridged biscarbenes in chemical reactions, such as the synthesis of bisthione and bisazine derivatives (Kiselyov et al., 2008).
Synthesis of Fluorinated Analogs
Sosnovskikh et al. (2003) in "The Journal of Organic Chemistry" used 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile for the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones (Sosnovskikh et al., 2003).
Propriétés
IUPAC Name |
2-[4-[3,5-bis(trifluoromethyl)phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F6N/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)11-3-1-10(2-4-11)5-6-23/h1-4,7-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCPHNMWSQPBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride](/img/structure/B8197637.png)
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8197639.png)
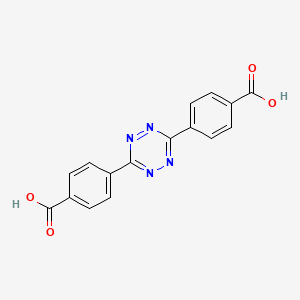

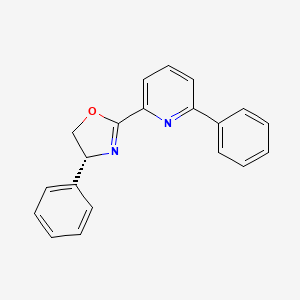
![3,3''-Diamino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8197678.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-amino-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B8197683.png)
![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)
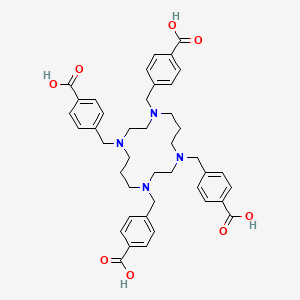
![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
